![molecular formula C17H21N3O3 B2833057 4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923683-73-2](/img/structure/B2833057.png)
4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidinediones, the class to which this compound belongs, include naturally occurring metabolites and drugs .
Applications De Recherche Scientifique
Protein Kinase Inhibition for Cancer Treatment
The pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have shown promise as protein kinase inhibitors for cancer treatment . These derivatives exert their anticancer potential by selectively inhibiting protein kinases—essential enzymes involved in cell growth, differentiation, migration, and metabolism. By targeting specific kinases, these compounds can disrupt cancer cell signaling pathways and inhibit tumor growth.
Anticancer Activity via Apoptosis Induction
Thiazolopyrimidine derivatives, related to our compound, have demonstrated excellent anticancer activity against human cancer cell lines. These derivatives induce apoptosis (programmed cell death) by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This mechanism holds promise for targeted cancer therapies.
Cytotoxic Effects on Specific Cancer Cell Lines
Pyrazolo[3,4-d]pyrimidine derivatives have exhibited superior cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Their IC50 values (concentration required for 50% inhibition) were notably lower than those of the standard drug sorafenib. These compounds hold potential for targeted cancer therapy .
Antiproliferative Effects on Hepatocellular Carcinoma (HepG-2) Cells
Some pyrimidine derivatives, including our compound, have demonstrated moderate antiproliferative activity against hepatocellular carcinoma (HepG-2) cells. While not as potent as against other cancer cell lines, their selective effects warrant further investigation .
Exploring Structure-Activity Relationships (SAR)
Researchers have studied the structure-activity relationships of these pyrimidine derivatives to optimize their selectivity as anticancer agents. By modifying the scaffold, medicinal chemists aim to enhance efficacy and minimize off-target effects .
Mécanisme D'action
Target of Action
The primary targets of this compound are various bacterial strains. The compound has shown significant antibacterial activities against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. It has been observed to cause complete damage to S. aureus and E. coli following exposure . The compound’s mode of action is primarily attributed to its structure, which consists of various substituted groups in its main core .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial growth and proliferation. By inhibiting these pathways, it prevents the bacteria from multiplying and spreading, thereby helping to control the infection .
Pharmacokinetics
It has been suggested that the compound has good pharmacokinetics properties in a theoretical kinetic study
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation. This leads to a decrease in the number of bacteria, thereby helping to control the infection . The compound has also shown more potent antibacterial activity than levofloxacin against methicillin-resistant S. aureus (MRSA) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction conditions used in the synthesis of the compound can affect its properties and efficacy . Additionally, the compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into the cells , which could potentially be influenced by the lipid composition of the environment.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-9-20-10-13-14(16(20)21)15(19-17(22)18-13)11-5-7-12(8-6-11)23-4-2/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPHHMXYKBZBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832977.png)
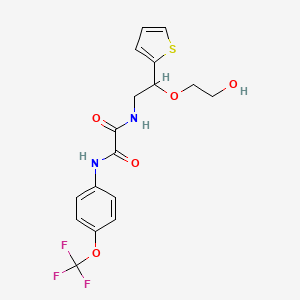
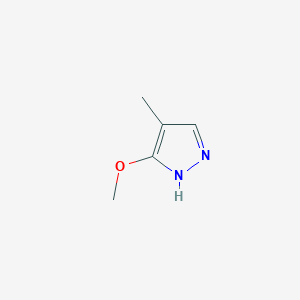
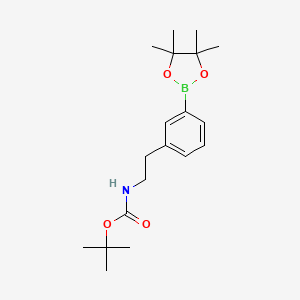

![(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2832986.png)
![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2832988.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2832989.png)
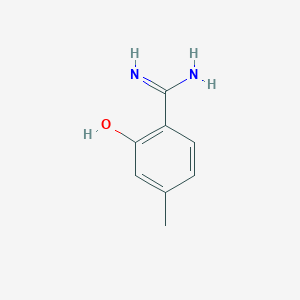

![4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2832994.png)
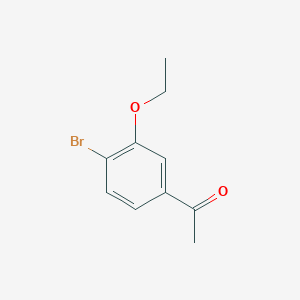
![Tert-butyl N-[(2R,3R)-2-methyl-1-[2-[methyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]carbamate](/img/structure/B2832997.png)